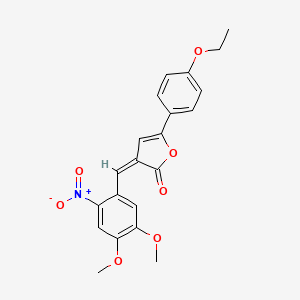![molecular formula C15H22N2O5 B5199876 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in various physiological processes, including pain perception, mood regulation, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide works by inhibiting FAAH, which increases the levels of anandamide in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and appetite. By increasing the levels of anandamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide may have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been shown to increase the levels of anandamide in the body, which may have various physiological effects. Anandamide is involved in pain perception, mood regulation, and appetite, among other processes. By increasing the levels of anandamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide may have analgesic, anxiolytic, and appetite-regulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for precise control of anandamide levels in the body. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has not been extensively studied in humans, which limits its potential therapeutic applications in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide. One area of interest is its potential therapeutic applications in pain management. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has shown promising results in preclinical studies of various pain models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in addiction treatment. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to determine the long-term safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide in humans, as well as its potential applications in other conditions, such as anxiety and depression.
Synthesemethoden
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(2-methoxyethylamino)ethanol, followed by the addition of 2-(2-chloroethyl)ethylamine and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various conditions. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been shown to have analgesic effects in various pain models, including inflammatory and neuropathic pain. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has also been studied for its potential anti-anxiety effects, with promising results in animal models. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in addiction treatment.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-9-8-17-15(19)14(18)16-7-6-11-4-5-12(21-2)13(10-11)22-3/h4-5,10H,6-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDDWLPYPZIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5199844.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)